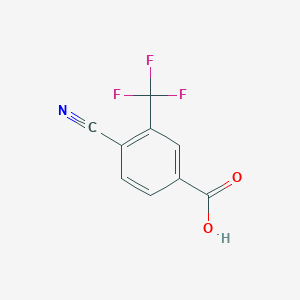

4-Cyano-3-(trifluoromethyl)benzoic acid

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 4-cyano-3-(trifluoromethyl)benzoic acid follows International Union of Pure and Applied Chemistry conventions, designating the compound as a substituted benzoic acid derivative with specific positional descriptors for each functional group. The molecular formula C₉H₄F₃NO₂ indicates a compact aromatic structure containing nine carbon atoms, four hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 215.13 grams per mole. The compound is catalogued under Chemical Abstracts Service registry number 1227502-36-4, providing a unique identifier for database searches and regulatory documentation.

The International Union of Pure and Applied Chemistry naming system precisely identifies the spatial arrangement of substituents on the benzene ring, with the carboxylic acid group serving as the primary functional group and establishing position 1 of the aromatic ring. The cyano group occupies position 4, while the trifluoromethyl substituent is located at position 3, creating a specific regioisomeric pattern that distinguishes this compound from other possible arrangements of the same functional groups. The systematic name accurately reflects the electron-withdrawing nature of both substituents and their meta-relationship to each other on the aromatic ring.

Structural identifier codes provide additional molecular characterization through standardized representation systems. The International Chemical Identifier string InChI=1S/C9H4F3NO2/c10-9(11,12)7-3-5(8(14)15)1-2-6(7)4-13/h1-3H,(H,14,15) encodes the complete connectivity information and stereochemical features of the molecule. The corresponding Simplified Molecular Input Line Entry System representation C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C#N provides a linear notation that captures the essential structural relationships between all atoms in the molecule.

Propiedades

IUPAC Name |

4-cyano-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)7-3-5(8(14)15)1-2-6(7)4-13/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKHYEZBRDXLEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101279164 | |

| Record name | 4-Cyano-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227502-36-4 | |

| Record name | 4-Cyano-3-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227502-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Pathway:

- Starting Material: 4-bromo-3-(trifluoromethyl)benzoic acid

- Key Step: Nucleophilic substitution with a cyanide donor (e.g., sodium cyanide)

- Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (80–120°C)

- Outcome: Formation of the nitrile group, yielding 4-cyano-3-(trifluoromethyl)benzoic acid

Data:

| Step | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Halogenation | Bromination | N/A | Room temp | High | Common practice |

| Cyanation | NaCN | DMF or acetonitrile | 80–120°C | 70–85% | General nitrile synthesis |

This route is favored for its simplicity and high yield, especially when optimized with catalysts or phase-transfer agents.

Direct Cyanation of Precursors via Coupling Reactions

Another approach involves coupling reactions, such as palladium-catalyzed cross-couplings, to introduce the cyano group directly onto aromatic rings.

Reaction Pathway:

- Precursor: 4-bromo-3-(trifluoromethyl)benzoic acid or related derivatives

- Catalyst: Palladium complexes (e.g., Pd(PPh₃)₄)

- Reagents: Cyanide sources like zinc cyanide or potassium cyanide

- Conditions: Elevated temperatures (100–150°C), inert atmosphere

Data:

| Method | Catalyst | Cyanide Source | Yield | Notes |

|---|---|---|---|---|

| Palladium-catalyzed coupling | Pd(PPh₃)₄ | Zn(CN)₂ | 65–80% | Efficient for aromatic nitriles |

This method offers high regioselectivity and is scalable for industrial synthesis.

Some research emphasizes the sequential introduction of trifluoromethyl and nitrile groups:

Stepwise Process:

Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Trifluoromethylation | Ruppert-Prakash reagent | Base, heat | 60–75% | Literature reports |

| Nitrile conversion | Sodium cyanide | Reflux | 70–85% | Established protocols |

This approach allows precise placement of functional groups, albeit with more steps.

Industrial Synthesis via Chlorination and Oxidation

Patented methods describe large-scale processes involving chlorination of methyl groups followed by oxidation:

Process:

Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Chlorination | SO₂Cl₂ | Reflux | 80–90% | Patent US6489507B1 |

| Oxidation | KMnO₄ | Reflux | 70–85% | Literature |

This method is scalable and suitable for industrial production.

Summary Table of Preparation Methods

| Method | Key Reagents | Main Reaction Type | Typical Yield | Advantages |

|---|---|---|---|---|

| Halogenation + Cyanation | Brominated precursor + NaCN | Nucleophilic substitution | 70–85% | High yield, straightforward |

| Cross-coupling | Pd catalysts + Zn(CN)₂ | Transition metal catalysis | 65–80% | Regioselective, scalable |

| Sequential trifluoromethylation + nitrile | Ruppert-Prakash reagent + NaCN | Multi-step | 60–75% | Precise functionalization |

| Chlorination + Oxidation | SO₂Cl₂ + KMnO₄ | Chlorination/oxidation | 70–90% | Industrial scale, cost-effective |

Análisis De Reacciones Químicas

Types of Reactions

4-Cyano-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Reduction Reactions: The cyano group can be reduced to an amine or other functional groups under suitable conditions.

Oxidation Reactions: The benzoic acid core can undergo oxidation to form corresponding carboxylate derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid derivatives, while reduction can produce amines or other reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemical Synthesis

4CBA serves as an important building block in the synthesis of complex organic molecules. Its reactivity allows for the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity, facilitating interactions with biological membranes, while the cyano group can act as an electron-withdrawing moiety, influencing the compound's reactivity and binding affinity to target molecules.

Research on 4CBA has revealed potential biological activities, particularly in medicinal chemistry. Derivatives of 4CBA have been studied for their antiviral and antibacterial properties. For instance, compounds containing similar trifluoromethyl groups have demonstrated significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus with low minimum inhibitory concentrations (MICs).

Antimicrobial Activity

Table 2: Antimicrobial Activity of Trifluoromethyl Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.78 | S. aureus |

| Compound B | 3.12 | Enterococcus faecalis |

| Compound C | <0.5 | Streptococcus pneumoniae |

Pharmaceutical Applications

The compound has been explored for its potential in drug development, particularly targeting specific molecular pathways involved in diseases. Its derivatives have shown promise in anti-inflammatory and anticancer research, with studies indicating that trifluoromethylated benzoic acids can inhibit inflammatory pathways and tumor growth in vitro .

Case Study: Selective Androgen Receptor Modulators (SARMs)

A study involving a compound structurally related to 4CBA demonstrated significant effects on hormonal pathways in animal models, suggesting potential applications in hormonal contraception. This compound exhibited high binding affinity and selective activity, indicating that modifications like those found in 4CBA could yield similar bioactive molecules.

Industrial Applications

In industry, 4CBA is utilized in the production of specialty chemicals and materials that exhibit enhanced stability and reactivity due to its unique structure. It is also employed as an intermediate in the synthesis of agricultural chemicals and other industrial applications .

Table 3: Industrial Applications of 4-Cyano-3-(trifluoromethyl)benzoic Acid

| Application Type | Description |

|---|---|

| Specialty Chemicals | Used to produce materials with unique properties |

| Agrochemicals | Intermediate for agricultural chemical synthesis |

| Drug Development | Building block for pharmaceutical compounds |

Mecanismo De Acción

The mechanism of action of 4-Cyano-3-(trifluoromethyl)benzoic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to target molecules .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

The physicochemical and pharmacological profiles of substituted benzoic acids are highly dependent on the electronic and steric effects of their substituents. Below is a comparative analysis of 4-cyano-3-(trifluoromethyl)benzoic acid with structurally related compounds:

Key Observations

Acidity: The cyano group in this compound enhances acidity compared to methyl- or methoxy-substituted analogs due to its strong electron-withdrawing nature. This property is critical in drug design for improving solubility and bioavailability .

Pharmacological Relevance : The combination of -CN and -CF₃ groups in the 3- and 4-positions is a hallmark of antiandrogen drugs. Enzalutamide, which incorporates this scaffold, demonstrated a 4.8-month survival advantage over placebo in clinical trials .

Synthetic Utility: The compound’s synthesis often involves cross-coupling reactions, contrasting with methoxy or amino derivatives, which may require protection/deprotection strategies .

Solubility and Reactivity: The trifluoromethyl group increases lipophilicity, enhancing membrane permeability, while the cyano group facilitates hydrogen bonding, influencing crystallinity and stability .

Pharmacokinetic Considerations

Compared to bicalutamide (which features a sulfonyl group), enzalutamide’s this compound moiety contributes to higher androgen receptor affinity and reduced off-target effects, underscoring the importance of substituent positioning .

Actividad Biológica

4-Cyano-3-(trifluoromethyl)benzoic acid (4CBA) is an organic compound characterized by the molecular formula CHFNO. It contains a cyano group (-CN) and a trifluoromethyl group (-CF) attached to a benzoic acid core. The unique structural features of 4CBA suggest potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews the available research on its biological activity, including its mechanisms of action, applications in drug development, and comparative analysis with similar compounds.

4CBA is notable for its high lipophilicity due to the trifluoromethyl group, which enhances its interaction with biological membranes. The cyano group acts as an electron-withdrawing moiety, potentially influencing the compound's reactivity and binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 4CBA exhibit antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus. These compounds demonstrated low minimum inhibitory concentrations (MICs), suggesting potent antibacterial effects .

Table 1: Antimicrobial Activity of Trifluoromethyl Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound 1 | 0.78 | S. aureus |

| Compound 2 | 3.12 | Enterococcus faecalis |

| Compound 3 | <0.5 | Streptococcus pneumoniae |

Anti-inflammatory and Anticancer Potential

While direct studies on 4CBA are scarce, similar compounds have been investigated for anti-inflammatory and anticancer activities. For example, trifluoromethylated benzoic acids have shown promise in inhibiting inflammatory pathways and tumor growth in vitro .

Case Studies

-

Selective Androgen Receptor Modulators (SARMs) :

A study involving a compound structurally related to 4CBA demonstrated significant effects on hormonal pathways in male rats, suggesting potential applications in hormonal contraception . This compound exhibited high binding affinity and selective activity, indicating that modifications like those found in 4CBA could yield similar bioactive molecules. -

Antifungal Applications :

Research has explored the use of trifluoromethylated benzoic acids in synthesizing salicylanilide esters for antifungal applications. These derivatives were tested against various fungal strains, showcasing the potential for developing new antifungal agents .

Comparative Analysis

Table 2: Comparison with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-(Trifluoromethyl)benzoic acid | 942077-16-9 | Lacks cyano group; different reactivity |

| 4-Cyanobenzoic acid | 104-92-7 | Contains cyano but lacks trifluoromethyl group |

| N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide | 90357-51-0 | Incorporates methacrylamide moiety |

These comparisons highlight the unique properties of 4CBA due to its dual functional groups, which may confer distinct biological activities not observed in its analogs.

Q & A

Q. What are the standard synthetic routes for 4-Cyano-3-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized for academic laboratory settings?

- Methodological Answer : The synthesis typically involves coupling reactions between cyano-substituted benzoyl chlorides and trifluoromethylated intermediates. Key steps include:

- Starting Materials : Use 3-(trifluoromethyl)benzaldehyde or brominated derivatives for nucleophilic substitution with cyanide sources (e.g., KCN or CuCN) .

- Catalysis : Employ Pd-catalyzed cross-coupling for regioselective cyano group introduction.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

- Optimization : Monitor reaction progress via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) to adjust temperature (80–120°C) and reaction time (12–24 hrs) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use NMR to confirm trifluoromethyl group integrity (δ = -60 to -65 ppm). NMR identifies the cyano carbon (~115 ppm) .

- HPLC : Reverse-phase chromatography (e.g., Zorbax Eclipse XDB-C18) with UV detection at 254 nm ensures purity (>99%) and resolves regioisomeric impurities .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 229.03 g/mol; observed: 229.02 ± 0.01 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data when determining the solid-state structure of derivatives?

- Methodological Answer :

- Refinement Tools : Use SHELXL for high-resolution data (d < 1.0 Å) to model disordered trifluoromethyl groups. Compare results with PLATON for twinning detection .

- Validation : Cross-validate with DFT-calculated bond lengths (e.g., C–F = 1.33–1.35 Å) and Hirshfeld surface analysis to resolve packing ambiguities .

Q. What strategies mitigate batch-to-batch variability in synthesis, particularly for regioisomeric impurities?

- Methodological Answer :

- Impurity Profiling : Use UPLC-MS/MS (e.g., Acquity BEH C18, 1.7 µm) to detect trace isomers (e.g., 2-cyano-4-trifluoromethyl isomer) .

- Process Control : Optimize stoichiometry (1:1.2 molar ratio of benzoyl chloride to cyanide) and employ gradient cooling during crystallization to minimize side products .

Q. How to design in vitro assays evaluating biological activity while avoiding fluorophore interference from the trifluoromethyl group?

- Methodological Answer :

- Assay Selection : Prefer luminescence-based assays (e.g., ATP detection in kinase studies) over fluorometric methods.

- Controls : Include a "compound-only" baseline to subtract background fluorescence. Validate results with SPR or ITC for binding affinity .

Q. Which computational approaches predict reactivity of cyano and trifluoromethyl groups in benzoic acid derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.